molecular formula C5H5F2NO3 B13066706 (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13066706
M. Wt: 165.09 g/mol
InChI Key: PBRKTVZHQNLFAU-UWTATZPHSA-N
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Description

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include the presence of two fluorine atoms and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the reaction of a suitable pyrrolidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can introduce fluorine atoms into the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly useful in drug design, where the compound can serve as a lead molecule for developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid: Lacks the (2R) configuration, which may affect its biological activity.

    4-Fluoropyrrolidine-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.

    5-Oxopyrrolidine-2-carboxylic acid: Does not contain fluorine atoms, leading to reduced binding affinity in certain applications.

Uniqueness

The uniqueness of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid lies in its specific configuration and the presence of two fluorine atoms. These features contribute to its enhanced reactivity and binding affinity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C5H5F2NO3

Molecular Weight

165.09 g/mol

IUPAC Name

(2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m1/s1

InChI Key

PBRKTVZHQNLFAU-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](NC(=O)C1(F)F)C(=O)O

Canonical SMILES

C1C(NC(=O)C1(F)F)C(=O)O

Origin of Product

United States

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